5-Fluoronicotinic acid
Overview
Description
5-Fluoronicotinic acid is a chemical compound that has been explored for its diverse applications in the field of organic chemistry and materials science. Its molecular structure and properties enable it to serve as a precursor or building block for various chemical reactions and synthesis processes.
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of interest due to their potential applications. A notable method involves the facile room temperature synthesis of fluorine-18 labeled fluoronicotinic acid-2,3,5,6-tetrafluorophenyl ester, which does not require azeotropic drying of fluorine-18, presenting an efficient approach with over 75% conversion observed in just 5 minutes (Basuli et al., 2016). Another practical synthesis method described involves a palladium-catalyzed cyanation/reduction sequence for producing a key pharmaceutical intermediate (Wang et al., 2006).
Molecular Structure Analysis
The molecular structure of this compound and its coordination compounds have been extensively studied, revealing a variety of structural configurations when combined with different metals. These structures range from intricate 3D metal–organic frameworks (MOFs) to simpler monomeric forms, demonstrating the versatility of this compound in forming topologically diverse networks (Cui et al., 2015).
Chemical Reactions and Properties
This compound participates in various chemical reactions, leading to the formation of coordination compounds with interesting properties. For instance, its reaction with transition metals has been shown to yield compounds with potential applications in magnetism and luminescence (Cui et al., 2016).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting points, and crystalline structures, are crucial for their application in material science. The luminescence properties of lanthanide(III) compounds derived from this compound, for example, have been investigated, highlighting their potential as luminescent materials (Cui et al., 2016).
Scientific Research Applications
Alkaloid Formation in Plants : 5-Fluoronicotinic acid was found to be involved in the formation of 5-fluoronicotine in Nicotiana tabacum plants. This indicates its role in the biosynthesis of specific alkaloids when introduced into plant systems (Leete, Bodem, & Manuel, 1971).
Bacterial Inhibition : Streightoff (1963) discovered that this compound and its analogues can inhibit various bacteria, including Streptococcus sp., Staphylococcus aureus, Escherichia coli, and Lactobacillus plantarum. This suggests its potential use as an antibacterial agent (Streightoff, 1963).
Chemical Analysis : The paper by Hu Bao-xiang (2005) focuses on the separation and determination of this compound and its esters, indicating its importance in analytical chemistry for precise measurement and separation techniques (Hu Bao-xiang, 2005).
Medical Application : A study by Rowe et al. (1973) explored the use of a nicotinic-acid analogue metabolised as this compound for lowering plasma-free-fatty-acids in cases of acute myocardial infarction, indicating its potential therapeutic application in cardiovascular conditions (Rowe, Dolder, Kirby, & Oliver, 1973).
Synthesis of Derivatives : Zhou Yan-feng (2007) described the synthesis of ethyl 2,6-dichloro-5-fluoronicotinoyl acetate from 2,6-dichloro-5-fluoronicotinic acid, highlighting the compound's role in the synthesis of other chemical derivatives (Zhou Yan-feng, 2007).
Pharmaceutical Intermediate Synthesis : Wang et al. (2006) presented a practical synthesis method for a key pharmaceutical intermediate involving this compound, demonstrating its importance in the pharmaceutical industry (Wang et al., 2006).
Cancer Treatment : Longley, Harkin, & Johnston (2003) discussed 5-Fluorouracil, which is structurally related to this compound, and its mechanisms of action in cancer treatment. This indicates potential research interest in structurally similar compounds like this compound for oncological applications (Longley, Harkin, & Johnston, 2003).
Safety and Hazards
Future Directions
5-Fluoronicotinic acid is a versatile building block in the generation of topologically diverse metal–organic and supramolecular networks . It can be used to prepare pesticides, daily chemicals, and animal husbandry food additives . In organic synthesis and transformation, the carboxyl group in the structure can be reduced to a hydroxyl group by lithium tetrahydroaluminum, and the carboxyl group can also be converted into an ester group or amide group .
Mechanism of Action
Target of Action
5-Fluoronicotinic acid, like its related compound 5-fluorouracil (5-FU), primarily targets cancer cells . The primary targets are the enzymes involved in the synthesis and metabolism of pyrimidines, which are essential components of DNA and RNA .
Mode of Action
This compound, similar to 5-FU, works by inhibiting essential biosynthetic processes and by being incorporated into macromolecules such as DNA and RNA, thereby inhibiting their normal function . The cytotoxicity of 5-FU has been ascribed to the misincorporation of fluoronucleotides into RNA and DNA and to the inhibition of the nucleotide synthetic enzyme thymidylate synthase (TS) .
Biochemical Pathways
The compound affects multiple biological signaling pathways such as Hippo/YAP, Wnt/β-catenin, Hedgehog, NF-kB, and Notch cascades . Non-coding RNAs play a central role in modulating these pathways, affecting cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior .
Pharmacokinetics
5-FU is rapidly and completely absorbed after oral administration, and it is metabolized to its active form in the liver and tumor tissues . The pharmacokinetics of this compound might be similar, but further studies are needed to confirm this.
Result of Action
The result of the action of this compound is the inhibition of cancer cell growth. By interfering with the synthesis of DNA and RNA and affecting various cellular pathways, the compound induces cell death and prevents the proliferation of cancer cells .
Action Environment
The action of this compound, like that of 5-FU, can be influenced by various environmental factors. For instance, the expression levels of certain enzymes and non-coding RNAs can affect the response of cells to the compound . Moreover, the compound’s action can be influenced by the tumor microenvironment, including factors such as blood flow and tumor size .
properties
IUPAC Name |
5-fluoropyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZSBDDOYIWMGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60193200 | |
Record name | 5-Fluoro-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60193200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
402-66-4 | |
Record name | 5-Fluoronicotinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=402-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-3-pyridinecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Fluoro-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60193200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluoronicotinic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Fluoronicotinic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C94XTS5CX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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